UR-144 N-pentanoic acid

Catalog No.
S1784638
CAS No.
1451369-33-7
M.F
C21H27NO3
M. Wt
341.451
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
UR-144 N-pentanoic acid

CAS Number

1451369-33-7

Product Name

UR-144 N-pentanoic acid

IUPAC Name

5-[3-(2,2,3,3-tetramethylcyclopropanecarbonyl)indol-1-yl]pentanoic acid

Molecular Formula

C21H27NO3

Molecular Weight

341.451

InChI

InChI=1S/C21H27NO3/c1-20(2)19(21(20,3)4)18(25)15-13-22(12-8-7-11-17(23)24)16-10-6-5-9-14(15)16/h5-6,9-10,13,19H,7-8,11-12H2,1-4H3,(H,23,24)

InChI Key

UUTHIAPDCFFQKQ-UHFFFAOYSA-N

SMILES

CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCC(=O)O)C

Synonyms

5-(3-(2,2,3,3-Tetramethylcyclopropanecarbonyl)-1H-indol-1-yl)pentanoic Acid;
  • UR-144 N-pentanoic acid is a metabolite of UR-144, a potent SCB known for its selectivity towards the peripheral cannabinoid receptor CB2 [].
  • It is believed to be formed during the body's Phase I metabolism of UR-144, a process involving breakdown by enzymes [].

Molecular Structure Analysis

  • The exact structure of UR-144 N-pentanoic acid is not publicly available.
  • However, based on its name, we can infer it has a core structure of pentanoic acid (CH3(CH2)3COOH) attached to a nitrogen atom (N) of the UR-144 molecule [].

Chemical Reactions Analysis

  • The specific chemical reaction for the formation of UR-144 N-pentanoic acid is not documented in available scientific literature.
  • Generally, Phase I metabolism of SCBs involves reactions like hydroxylation (adding an OH group) or N-alkylation (adding an alkyl group to nitrogen) [].

Physical And Chemical Properties Analysis

  • No data on physical and chemical properties (melting point, boiling point, etc.) is currently available for UR-144 N-pentanoic acid.
  • UR-144 N-pentanoic acid itself is not expected to have any biological activity.
  • It represents a breakdown product of the parent compound UR-144, which interacts with the CB2 receptor [].
  • There is no data available on the safety or hazards of UR-144 N-pentanoic acid.
  • As a metabolite, it is likely to be less potent than the parent compound UR-144, which can cause psychoactive effects and other health risks [].

UR-144 N-pentanoic acid: A Research Tool for Cannabinoid System Studies

UR-144 N-pentanoic acid is not the main compound of interest but rather a metabolite of UR-144, a synthetic cannabinoid (SCB) []. SCBs are human-made chemicals designed to mimic the effects of THC, the psychoactive compound found in cannabis. However, UR-144 N-pentanoic acid can be a valuable tool in scientific research due to its parent compound's properties.

Understanding Cannabinoid Receptor Activity

UR-144 exhibits selectivity for the cannabinoid receptor type 2 (CB2) over cannabinoid receptor type 1 (CB1) []. CB1 receptors are predominantly found in the central nervous system, and their activation is associated with the psychoactive effects of THC, such as intoxication and euphoria. CB2 receptors, on the other hand, are more abundant in the immune system and periphery and are not linked to psychoactive effects [].

Researchers can utilize UR-144 N-pentanoic acid as a reference molecule to study the activity and metabolism of UR-144. By analyzing the presence of this metabolite in biological samples, scientists can gain insights into CB2 receptor activity and potential therapeutic applications of drugs targeting this receptor.

Important Note

It is crucial to remember that UR-144 N-pentanoic acid itself has not been thoroughly investigated, and its physiological and toxicological properties remain unknown [, ]. Its research applications are solely based on its connection to UR-144.

XLogP3

4

Appearance

Assay:≥98%A crystalline solid

Wikipedia

Ur-144 N-pentanoic acid

Dates

Modify: 2023-08-15

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